5-(2-Ppropenylthio)-2,4(1H,3H)-pyrimidinedione
Overview
Description
5-(2-Propenylthio)-2,4(1H,3H)-pyrimidinedione: is an organic compound belonging to the class of pyrimidinediones. This compound is characterized by the presence of a propenylthio group attached to the pyrimidinedione ring. Pyrimidinediones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Propenylthio)-2,4(1H,3H)-pyrimidinedione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4(1H,3H)-pyrimidinedione and 2-propenylthiol.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, solvent, and catalyst. Common solvents include ethanol or methanol, and catalysts such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.
Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the thiol group of 2-propenylthiol attacks the carbonyl carbon of the pyrimidinedione ring, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 5-(2-Propenylthio)-2,4(1H,3H)-pyrimidinedione may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(2-Propenylthio)-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Substitution: The propenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, reflux conditions.
Substitution: Sodium hydride, dimethylformamide as solvent, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, thioether derivatives.
Substitution: Various substituted pyrimidinediones.
Scientific Research Applications
5-(2-Propenylthio)-2,4(1H,3H)-pyrimidinedione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Propenylthio)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cellular Signaling: Influencing cellular signaling pathways that regulate cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Methylthio)-2,4(1H,3H)-pyrimidinedione
- 5-(2-Ethylthio)-2,4(1H,3H)-pyrimidinedione
- 5-(2-Propylthio)-2,4(1H,3H)-pyrimidinedione
Uniqueness
5-(2-Propenylthio)-2,4(1H,3H)-pyrimidinedione is unique due to the presence of the propenylthio group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-prop-2-enylsulfanyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-2-3-12-5-4-8-7(11)9-6(5)10/h2,4H,1,3H2,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLIQOSLBYYUFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=CNC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628631 | |
Record name | 5-[(Prop-2-en-1-yl)sulfanyl]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90628631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73236-43-8 | |
Record name | 5-[(Prop-2-en-1-yl)sulfanyl]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90628631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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